methyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate
Overview
Description
Methyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate can be achieved through a multi-step process. One common method involves the reaction of methyl 4-aminobenzoate with an appropriate thiophene derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where carboxylic acids react with alcohols in the presence of an acid catalyst. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s thiophene ring makes it a candidate for studies on sulfur-containing heterocycles and their biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various esters and amides, which are important in the manufacture of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which methyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring, used in perfumes and flavoring agents.
Methyl 4-aminobenzoate: A precursor in the synthesis of the target compound, used in organic synthesis and as a dye intermediate
Uniqueness
Methyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate is unique due to its combination of a thiophene ring and an ester functional group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-19-15(18)11-4-6-12(7-5-11)16-9-8-13(17)14-3-2-10-20-14/h2-10,16H,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQJOZOASDKMSY-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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